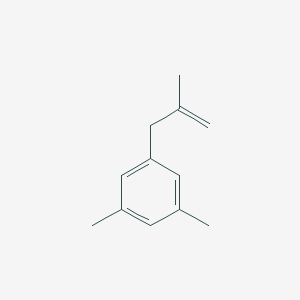

3-(3,5-Dimethylphenyl)-2-methyl-1-propene

Description

Significance of Aryl-Substituted Propenes in Synthetic Chemistry

Aryl-substituted propenes are particularly significant within the broader class of aryl alkenes due to their utility as versatile three-carbon building blocks. The presence of both an aromatic ring and a propene unit allows for a wide range of chemical modifications at different points of the molecule. These compounds are crucial substrates in numerous catalytic reactions, including hydroarylation and various cross-coupling reactions, which are fundamental methods for constructing complex molecular architectures. researchgate.net

The stereoselective synthesis of aryl-substituted alkenes is a major focus, as the geometry of the double bond can profoundly influence the properties of the final product. researchgate.net For instance, trisubstituted alkenes featuring aryl groups are investigated for their unique photophysical properties, such as aggregation-induced emission (AIE), which has applications in optoelectronic devices and sensors. researchgate.netbohrium.com The ability to control the E/Z isomerism in these compounds is a critical challenge and an active area of research. researchgate.net Furthermore, these propenes can undergo various addition reactions across the double bond, such as hydrocarboxylation, halogenation, and hydroaminomethylation, transforming them into a diverse range of functionalized molecules. mdpi.com Their role as precursors in the synthesis of polymers, pharmaceuticals, and agrochemicals underscores their importance in both academic and industrial research. youtube.com

Overview of Structural Classes Related to 3-(3,5-Dimethylphenyl)-2-methyl-1-propene

The compound this compound belongs to the structural class of xylyl-substituted propenes. An aryl group is a functional group derived from an aromatic ring, with the simplest being the phenyl group (C₆H₅-). wikipedia.org More complex aryl groups include the xylyl group ((CH₃)₂C₆H₃-), which is derived from xylene. wikipedia.org

Structural analogs of this compound can be categorized based on several features:

Positional Isomers of the Aryl Substituents: The substitution pattern on the phenyl ring is a key differentiator. While the target compound has methyl groups at the 3- and 5-positions, other isomers such as 3-(2,6-Dimethylphenyl)-2-methyl-1-propene and 3-(2,5-dimethylphenyl)-2-methyl-1-propene (B176846) exist. bldpharm.comchemicalbook.com These variations in substituent placement can significantly alter the steric and electronic environment of the molecule, affecting its reactivity and physical properties.

Substitution on the Propene Chain: Analogs can vary in the substitution pattern of the alkene moiety. For example, removing the methyl group at the 2-position yields 3-(3,5-Dimethylphenyl)-1-propene. scbt.com Conversely, compounds like (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one represent a class of aryl-propenones (chalcones), which feature a carbonyl group in conjugation with the alkene and two aryl substituents. mdpi.com

Nature of the Aryl Group: The dimethylphenyl (xylyl) group can be replaced by other aryl moieties. The simplest related structure would be 2-methyl-1-phenyl-1-propene, which features an unsubstituted phenyl ring. More complex systems could involve naphthyl or other polycyclic aromatic groups. wikipedia.org

The following table provides a comparison of the target compound with some of its structural relatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Target |

| This compound | 119612-48-5 | C₁₂H₁₆ | 160.26 | - |

| 3-(2,6-Dimethylphenyl)-2-methyl-1-propene | 878812-96-5 | C₁₂H₁₆ | 160.26 | Positional isomer (2,6-dimethyl) |

| 3-(2,5-Dimethylphenyl)-2-methyl-1-propene | 198713-79-0 | C₁₂H₁₆ | 160.26 | Positional isomer (2,5-dimethyl) |

| 3-(3,5-Dimethylphenyl)-1-propene | 77446-17-4 | C₁₁H₁₄ | 146.23 | Lacks methyl group on propene chain |

| 2-Methyl-1-phenyl-1-propene | 768-49-0 | C₁₀H₁₂ | 132.20 | Unsubstituted phenyl ring |

Research Trajectories and Academic Relevance of Unsaturated Aromatic Compounds

The academic and industrial relevance of unsaturated aromatic compounds is continually expanding, with research trajectories pushing into novel areas of materials science and sustainable chemistry. openaccessjournals.com These compounds are fundamental to the development of advanced materials with tailored properties. openaccessjournals.comscholarsresearchlibrary.com

Current research trajectories include:

Advanced Materials Development: The unique electronic properties of unsaturated aromatic systems make them ideal candidates for new functional materials. openaccessjournals.com Research is focused on creating polymers, dyes, and advanced composites. openaccessjournals.comscholarsresearchlibrary.com A significant trend is the development of "smart materials" that respond to external stimuli like light or temperature, and metamaterials, which are engineered with properties not found in nature, for applications in electronics and communications. scholarsresearchlibrary.comcas.org

Sustainable Chemistry and Catalysis: There is a strong push to develop more efficient and environmentally benign catalytic processes for synthesizing and functionalizing unsaturated aromatic hydrocarbons. This includes the direct transformation of simple feedstocks like ethylene (B1197577) and butene into more valuable products such as propylene (B89431) through cascade catalytic reactions. rsc.orgresearchgate.netresearchgate.net The development of novel catalysts, including those based on non-precious metals or even metal-free systems, is a key area of investigation aimed at reducing energy consumption and waste. thechemicalengineer.com

Pharmaceutical and Agrochemical Synthesis: Aryl-substituted alkenes remain a vital structural motif in drug discovery and the development of new agrochemicals. youtube.com Research continues to explore new synthetic routes to create complex and diverse molecular libraries for biological screening. The ability to precisely control the three-dimensional structure of these molecules through stereoselective catalysis is crucial for optimizing their biological activity. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-5-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-9(2)5-12-7-10(3)6-11(4)8-12/h6-8H,1,5H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXRIMIZOWFHTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CC(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641227 | |

| Record name | 1,3-Dimethyl-5-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119612-48-5 | |

| Record name | 1,3-Dimethyl-5-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 3 3,5 Dimethylphenyl 2 Methyl 1 Propene and Analogues

Strategies for Carbon-Carbon Bond Formation in Arylalkene Synthesis

The creation of the pivotal carbon-carbon bond linking the aromatic and olefinic fragments is central to the synthesis of arylalkenes. Transition metal-catalyzed cross-coupling reactions have become powerful tools for this purpose, offering high efficiency and functional group tolerance. illinois.edunih.gov

Several transition-metal-catalyzed reactions are suitable for forging the aryl-alkene bond. These methods typically involve the coupling of an organometallic reagent with an organic halide or triflate.

Heck Reaction : This palladium-catalyzed reaction couples an aryl halide with an alkene. snnu.edu.cn For the synthesis of the target compound, 3,5-dimethylphenyl iodide or bromide could be reacted with 2-methyl-1-propene. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂) and a base.

Suzuki-Miyaura Coupling : This versatile palladium-catalyzed reaction involves the cross-coupling of an organoboron compound with an organic halide. rsc.org A viable route would be the reaction of a 3,5-dimethylphenyl boronic acid or ester with a 2-methyl-1-propenyl halide. The mild reaction conditions and tolerance for various functional groups make Suzuki-Miyaura coupling a widely used method. rsc.org

Stille Coupling : This reaction utilizes a palladium catalyst to couple an organotin compound with an organic halide. A potential pathway involves reacting a 2-methyl-1-propenyl stannane with 3,5-dimethylphenyl iodide.

Wittig Reaction : While often used to form the double bond itself, the Wittig reaction can be considered a strategy for linking the aryl and alkene components. This could involve reacting 3,5-dimethylbenzyltriphenylphosphonium bromide with acetone. However, this would be followed by an elimination step to generate the desired product. A more direct Wittig approach involves reacting 3,5-dimethylbenzaldehyde (B1265933) with a phosphorus ylide derived from 2-propyl bromide. doubtnut.com

Below is an interactive data table comparing various coupling reactions for aryl-alkene synthesis.

| Reaction Name | Aryl Component | Alkene Component | Catalyst System (Typical) | Key Advantages |

| Heck Reaction | 3,5-Dimethylphenyl Halide | 2-Methyl-1-propene | Pd(OAc)₂, PPh₃, Base | Atom economy, direct use of alkenes. |

| Suzuki-Miyaura Coupling | 3,5-Dimethylphenylboronic Acid | 2-Methyl-1-propenyl Halide | Pd(PPh₃)₄, Base | Mild conditions, high functional group tolerance, commercially available reagents. rsc.orgorganic-chemistry.org |

| Stille Coupling | 3,5-Dimethylphenyl Halide | (2-Methyl-1-propenyl)stannane | Pd(PPh₃)₄ | Mild conditions, neutral pH. |

| Hiyama Coupling | 3,5-Dimethylphenyl Halide | (2-Methyl-1-propenyl)silane | Pd Catalyst, F⁻ Activator | Utilizes stable and non-toxic organosilanes. organic-chemistry.org |

The target molecule, 3-(3,5-Dimethylphenyl)-2-methyl-1-propene, is a trisubstituted alkene. While it does not possess E/Z isomerism due to the two identical substituents on one of the vinylic carbons, the synthesis of analogues with different substitution patterns necessitates stereocontrol. Several methods have been developed for the stereoselective synthesis of trisubstituted alkenes. snnu.edu.cn

Aldol condensations involving boron enolates are particularly powerful for establishing stereochemistry. The geometry of the boron enolate, whether (E) or (Z), can direct the formation of either syn or anti aldol products with high diastereoselectivity, which can then be converted to the desired alkene. researchgate.net The Zimmerman-Traxler transition state model helps explain the high degree of stereocontrol observed in these reactions. researchgate.net Furthermore, the use of chiral auxiliaries attached to the boron enolate can achieve high enantioselectivity. researchgate.netyoutube.com

Ziegler-Natta polymerization catalysts, while primarily used for producing polymers, provide fundamental insights into controlling stereochemistry during alkene insertion, which is relevant for designing catalysts for specific small molecule syntheses. nih.gov

Functionalization of the Dimethylphenyl Moiety

The 3,5-dimethylphenyl group provides a specific substitution pattern that influences the molecule's properties and subsequent reactivity.

The two methyl groups on the aromatic ring are activating and ortho-, para-directing for electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org This means that any subsequent electrophilic attack on the this compound molecule will be directed to the positions ortho and para relative to the methyl groups. The available positions are C2, C4, and C6.

Nitration : Reaction with nitric acid and sulfuric acid would likely yield a mixture of 2-nitro- and 4-nitro- substituted products.

Halogenation : Bromination or chlorination in the presence of a Lewis acid would similarly yield ortho- and para-halogenated derivatives.

Friedel-Crafts Acylation/Alkylation : These reactions would introduce acyl or alkyl groups at the activated positions, although steric hindrance between the incoming electrophile and the existing bulky propene group might influence the regiochemical outcome. mdpi.com

The directing effects are a consequence of the ability of the alkyl groups to stabilize the carbocation intermediate (the benzenonium ion) formed during the reaction. libretexts.org The positive charge in the intermediate can be delocalized onto the carbons bearing the methyl groups when the attack is at the ortho or para positions, providing greater stability compared to meta attack. youtube.com

The synthesis of the target compound requires the specific use of a 3,5-disubstituted aromatic precursor. Synthesizing this specific isomer, as opposed to the 2,5- or 3,4-isomers, is dependent on the selection of the starting material.

Commercially available starting materials that ensure the correct substitution pattern include:

3,5-Dimethylaniline

3,5-Dimethylphenol

3,5-Dimethylbromobenzene

1,3,5-Trimethylbenzene (Mesitylene)

For instance, 3,5-dimethylaniline can be converted to the corresponding diazonium salt and subsequently subjected to Sandmeyer-type reactions to install a variety of functional groups (e.g., -Br, -CN, -OH) that can then be used in coupling reactions. The synthesis of phenyl N-(3,5-dimethylphenyl)carbamate, for example, starts from 3,5-dimethylaniline. nih.gov

Synthetic Routes to 2-Methyl-1-propene Derivatives

The 2-methyl-1-propene unit is the other key structural component. Derivatives of this alkene are often prepared through several classic organic reactions.

One of the most common methods is the Wittig reaction , which involves the reaction of a ketone with a phosphorus ylide. doubtnut.com To generate a 2-methyl-1-propene derivative, one could start with acetone and react it with an appropriate phosphonium ylide. For example, the synthesis of 2-methyl-1-phenylpropene can be achieved by reacting benzaldehyde with the ylide generated from isopropyltriphenylphosphonium iodide. doubtnut.comchemicalbook.com

Another prevalent method is the dehydration of tertiary alcohols . For instance, 2-methyl-1-phenyl-2-propanol can be dehydrated using an acid catalyst like aluminum chloride (AlCl₃) in nitromethane to yield 2-methyl-1-phenylpropene. chemicalbook.com This approach is a straightforward way to introduce the double bond.

The following table summarizes common synthetic routes to 2-methyl-1-propene derivatives.

| Precursor Type | Reagents | Product Type | Key Features |

| Ketone (e.g., Acetone) | Phosphonium Ylide (Wittig Reagent) | Substituted 2-Methyl-1-propene | Forms C=C bond, reliable, stereochemical control is possible with modified versions. doubtnut.com |

| Tertiary Alcohol | Acid Catalyst (e.g., H₂SO₄, AlCl₃) | Substituted 2-Methyl-1-propene | Elimination reaction, often follows Grignard addition to a ketone. chemicalbook.com |

| Alkyl Halide | Strong Base (e.g., t-BuOK) | 2-Methyl-1-propene | Dehydrohalogenation, follows Hofmann or Zaitsev elimination rules depending on the base. |

Olefin Metathesis Approaches

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. uwindsor.ca This Nobel Prize-winning reaction, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum, allows for the scrambling and reforming of double bonds between two alkene substrates. uwindsor.ca For the synthesis of a trisubstituted alkene like this compound, a cross-metathesis reaction is a viable strategy.

In a hypothetical cross-metathesis approach to this compound, 3,5-dimethylstyrene could be reacted with isobutylene. The reaction would ideally be catalyzed by a second-generation Grubbs catalyst or a Hoveyda-Grubbs catalyst, which are known for their high activity and functional group tolerance. hrpub.org The use of an excess of the gaseous isobutylene can help to drive the reaction towards the desired product. A key challenge in cross-metathesis is controlling the formation of homodimers from each starting alkene. However, modern catalysts have shown improved selectivity for the desired cross-product, particularly when one of the alkenes is electron-rich and the other is electron-poor, or when there is a significant steric difference between the substrates.

Table 1: Representative Conditions for Olefin Cross-Metathesis

| Entry | Alkene 1 | Alkene 2 | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3,5-Dimethylstyrene | Isobutylene (excess) | Grubbs II (2-5) | Dichloromethane | 40 | 4-12 | Moderate to High |

| 2 | 3,5-Dimethylstyrene | Isobutylene (excess) | Hoveyda-Grubbs II (1-3) | Toluene | 60 | 2-8 | High |

Note: The data in this table is representative of typical olefin metathesis reactions and is intended to be illustrative.

Detailed research has demonstrated the utility of ruthenium-based catalysts in the cross-metathesis of styrene (B11656) derivatives. hrpub.org The catalyst loading is typically in the range of 1-5 mol%, and the reactions are often performed in chlorinated solvents or toluene at temperatures ranging from room temperature to reflux. hrpub.org The selectivity of the reaction can be influenced by the nature of the catalyst and the specific substrates used.

Elimination Reactions for Alkene Formation

Elimination reactions are fundamental transformations in organic synthesis for the creation of alkenes. youtube.com These reactions involve the removal of two substituents from adjacent carbon atoms. For the synthesis of this compound, both dehydrohalogenation of an alkyl halide and dehydration of an alcohol are plausible routes.

Dehydrohalogenation: This method involves the removal of a hydrogen halide from an appropriate precursor. A suitable starting material would be 1-halo-3-(3,5-dimethylphenyl)-2-methylpropane (where halo = Cl, Br, or I). Treatment of this substrate with a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH), would induce an E2 elimination to furnish the desired alkene. youtube.com The choice of base and solvent is crucial to favor elimination over the competing substitution (SN2) reaction. Bulky bases are often preferred to minimize substitution. youtube.com

Dehydration of Alcohols: The acid-catalyzed dehydration of a tertiary alcohol, such as 3-(3,5-dimethylphenyl)-2-methylpropan-2-ol, represents another effective route. This E1 reaction proceeds through a stable tertiary carbocation intermediate. aimspress.com Common acidic catalysts include sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) with heating. aimspress.com The reaction conditions need to be carefully controlled to avoid potential rearrangements of the carbocation, although in this specific case, rearrangement is unlikely due to the stability of the tertiary carbocation.

Table 2: Representative Conditions for Elimination Reactions

| Entry | Substrate | Reagent | Solvent | Temperature (°C) | Reaction Type |

| 1 | 1-Chloro-3-(3,5-dimethylphenyl)-2-methylpropane | Potassium tert-butoxide | THF | 60 | Dehydrohalogenation |

| 2 | 3-(3,5-Dimethylphenyl)-2-methylpropan-2-ol | H₂SO₄ (cat.) | Toluene | 110 | Dehydration |

Note: The data in this table is representative of typical elimination reactions and is intended to be illustrative.

Catalytic Synthesis Protocols

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis of this compound and its analogues can benefit significantly from various catalytic protocols.

Transition Metal-Catalyzed Coupling Reactions for Arylalkene Synthesis

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the formation of carbon-carbon bonds, particularly for the synthesis of arylalkenes. The Heck reaction and the Suzuki reaction are two prominent examples applicable to the synthesis of the target molecule.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. thieme-connect.de To synthesize this compound, 1-bromo-3,5-dimethylbenzene could be coupled with 2-methyl-1-propene. sigmaaldrich.com A typical catalyst system would involve a palladium(II) salt, such as palladium(II) acetate, and a phosphine ligand, like triphenylphosphine or a more sterically demanding Buchwald-type ligand. An inorganic base, such as potassium carbonate or a tertiary amine, is used to neutralize the hydrogen halide formed during the reaction.

Suzuki Reaction: The Suzuki reaction couples an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. tcichemicals.com For the target molecule, this could involve the reaction of 3,5-dimethylphenylboronic acid with a 2-methyl-1-propenyl halide (e.g., 2-bromo-2-methyl-1-propene). The reaction is typically carried out in the presence of a base, such as sodium carbonate or potassium phosphate, and a palladium catalyst with phosphine ligands. tcichemicals.com The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. tcichemicals.com

Table 3: Representative Conditions for Transition Metal-Catalyzed Coupling Reactions

| Entry | Aryl Source | Alkene Source | Catalyst System | Base | Solvent | Temperature (°C) |

| 1 | 1-Bromo-3,5-dimethylbenzene | 2-Methyl-1-propene | Pd(OAc)₂, PPh₃ | K₂CO₃ | DMF | 100-120 |

| 2 | 3,5-Dimethylphenylboronic acid | 2-Bromo-2-methyl-1-propene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80-100 |

Note: The data in this table is representative of typical Heck and Suzuki reactions and is intended to be illustrative.

Selective Functionalization via Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern organic synthesis. While often associated with asymmetric synthesis, organocatalytic methods can also be applied to the selective functionalization of molecules. For the synthesis of analogues of this compound, organocatalytic allylic alkylation could be a valuable tool.

For instance, an organocatalyst could be used to activate a nucleophile for reaction with an allylic electrophile. While the direct synthesis of the parent compound might not be the primary application, this methodology would be highly relevant for introducing functional groups at the allylic position of related structures. For example, the reaction of a malonate ester with a 3-(3,5-dimethylphenyl)-2-methyl-2-propen-1-yl derivative could be catalyzed by an organic base or a phase-transfer catalyst to introduce a new carbon-carbon bond.

Table 4: Representative Organocatalytic Allylic Alkylation for Analogues

| Entry | Electrophile | Nucleophile | Organocatalyst | Base | Solvent |

| 1 | 3-(3,5-Dimethylphenyl)-2-methyl-2-propen-1-yl chloride | Diethyl malonate | Tetrabutylammonium bromide | K₂CO₃ | Dichloromethane |

| 2 | 3-(3,5-Dimethylphenyl)-2-methyl-2-propen-1-yl acetate | Dimethyl malonate | (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | NaH | THF |

Note: The data in this table is representative of typical organocatalytic reactions for the synthesis of analogues and is intended to be illustrative.

Photoredox Catalysis in Unsaturated System Transformations

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. nih.gov This rapidly evolving field offers new avenues for the synthesis of complex molecules, including arylalkenes.

A potential photoredox-catalyzed route to this compound could involve the arylation of an alkene. For example, a 3,5-dimethylbenzenediazonium salt could serve as the aryl radical precursor. nih.gov Upon irradiation with visible light in the presence of a suitable photocatalyst, such as a ruthenium or iridium complex, the diazonium salt can be reduced to generate a 3,5-dimethylphenyl radical. This radical can then add to an alkene like 2-methyl-1-propene. The subsequent steps would involve the formation of the final product and regeneration of the photocatalyst. nih.gov This approach avoids the need for pre-functionalized organometallic reagents and often proceeds at room temperature. nih.gov

Table 5: Representative Conditions for Photoredox-Catalyzed Arylation

| Entry | Aryl Source | Alkene | Photocatalyst (mol%) | Light Source | Solvent |

| 1 | 3,5-Dimethylbenzenediazonium tetrafluoroborate | 2-Methyl-1-propene | [Ru(bpy)₃]Cl₂ (1-2) | Blue LED | Acetonitrile (B52724) |

| 2 | 1-Iodo-3,5-dimethylbenzene | 2-Methyl-1-propene | fac-Ir(ppy)₃ (1-2) | Visible Light | DMSO |

Note: The data in this table is representative of typical photoredox catalysis reactions and is intended to be illustrative.

Iii. Spectroscopic and Structural Characterization Techniques for 3 3,5 Dimethylphenyl 2 Methyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, it provides a precise map of the atoms within a molecule.

In the ¹H NMR spectrum of 3-(3,5-Dimethylphenyl)-2-methyl-1-propene, distinct signals corresponding to each unique proton environment are expected. The aromatic region would likely feature two signals for the protons on the 3,5-disubstituted ring. The single proton at the C2/C6 positions would appear as a sharp singlet, while the two equivalent protons at the C4 position would also produce a singlet, both expected in the range of δ 6.8-7.2 ppm.

The aliphatic region would contain signals for the propene and methyl substituents. The two benzylic protons (=CH-CH₂ -Ar) are expected to appear as a singlet around δ 3.3 ppm. The vinyl protons (=CH₂ ) of the propene group would likely show up as two distinct signals, or a broad singlet, around δ 4.7-5.0 ppm. The methyl group attached to the double bond (-C(CH₃ )=CH₂) would yield a singlet at approximately δ 1.7 ppm. docbrown.infoquora.com Finally, the two equivalent methyl groups on the aromatic ring (Ar-CH₃ ) would produce a single, more intense singlet around δ 2.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (C2, C6) | 6.8 - 7.2 | Singlet | 2H |

| Aromatic H (C4) | 6.8 - 7.2 | Singlet | 1H |

| Vinylic =CH₂ | 4.7 - 5.0 | Singlet | 2H |

| Benzylic -CH₂- | ~3.3 | Singlet | 2H |

| Aromatic -CH₃ | ~2.3 | Singlet | 6H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Due to the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals. The aromatic ring will produce four signals: one for the two equivalent methyl-substituted carbons (C3, C5), one for the two equivalent unsubstituted carbons (C2, C6), one for the single unsubstituted carbon (C4), and one for the carbon attached to the propenyl group (C1). libretexts.org These typically appear between δ 125-140 ppm. compoundchem.com

The alkene carbons are expected in the δ 110-145 ppm range. The quaternary carbon (C =CH₂) would be further downfield than the terminal methylene (B1212753) carbon (C=CH₂ ). docbrown.info The benzylic carbon signal (-CH₂ -Ar) is predicted to be around δ 40-45 ppm. The vinylic methyl carbon (-C H₃) should appear around δ 20-25 ppm, and the two equivalent aromatic methyl carbons (Ar-C H₃) are expected at a similar chemical shift. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Alkene (C=CH₂) | 140 - 145 |

| Aromatic C-CH₂ | 138 - 142 |

| Aromatic C-CH₃ | 135 - 140 |

| Aromatic CH (C2, C6) | 126 - 130 |

| Aromatic CH (C4) | 124 - 128 |

| Vinylic =CH₂ | 110 - 115 |

| Benzylic -CH₂- | 40 - 45 |

| Vinylic -CH₃ | 20 - 25 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. libretexts.orgdocbrown.info

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the benzylic protons and the vinylic protons, confirming the connectivity of the propene side chain to the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s), for example, connecting the aromatic proton signals to their corresponding aromatic carbon signals.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It would be useful to confirm the spatial proximity between, for example, the benzylic (-CH₂-) protons and the aromatic protons at the C2 and C6 positions.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the functional groups present.

The FTIR spectrum of this compound would show several characteristic absorption bands. Aromatic and vinylic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org In contrast, the aliphatic C-H stretching vibrations from the methyl and methylene groups would be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

The C=C stretching vibration of the alkene is expected to produce a band in the 1640-1680 cm⁻¹ region. orgchemboulder.com Aromatic C=C stretching vibrations typically result in one or more sharp bands in the 1450-1600 cm⁻¹ range. pressbooks.pub Finally, strong bands in the fingerprint region, particularly between 650-1000 cm⁻¹, would correspond to C-H out-of-plane bending vibrations, which can be diagnostic of the substitution pattern on both the aromatic ring and the double bond. spectroscopyonline.com

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| =C-H Stretch (Aromatic & Vinylic) | 3000 - 3100 | Medium-Weak |

| -C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=C Stretch (Vinylic) | 1640 - 1680 | Medium-Weak |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

Note: Predicted values are based on typical frequencies for the respective functional groups. libretexts.orgorgchemboulder.comlibretexts.org

Raman spectroscopy serves as a valuable complementary technique to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar or symmetric bonds. The C=C double bond of the 2-methyl-1-propene moiety, being relatively non-polar, is expected to produce a strong and sharp signal in the Raman spectrum, typically in the same 1640-1680 cm⁻¹ region as the IR absorption. libretexts.org Similarly, the symmetric stretching of the aromatic ring would also be Raman active. This makes Raman spectroscopy a powerful tool for confirming the presence and substitution pattern of the unsaturated systems within the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of molecules by analyzing their fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, with the chemical formula C₁₂H₁₆, HRMS is crucial for confirming its atomic composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, it can distinguish the compound from other isomers or molecules with the same nominal mass.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H). This calculated value serves as a benchmark for experimental HRMS results.

Table 1: Theoretical Isotopic Mass for this compound

| Isotope Formula | Exact Mass (Da) |

|---|

An experimental HRMS measurement yielding a mass value extremely close to 160.12520 Da would provide strong evidence for the elemental formula C₁₂H₁₆.

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like this compound. In a typical GC/MS analysis, the compound is first passed through a GC column, which separates it from any impurities or other components in the sample based on its boiling point and affinity for the column's stationary phase. The time it takes for the compound to travel through the column is known as its retention time, a characteristic property under specific GC conditions.

After exiting the GC column, the purified compound enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). This energetic ionization process not only creates a molecular ion (M⁺) but also causes the molecule to break apart into smaller, characteristic fragments. The mass spectrometer then separates and detects these ions based on their mass-to-charge ratio (m/z).

The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular "fingerprint." For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (~160 Da). Key fragmentation patterns would likely involve the loss of methyl groups (CH₃, loss of 15 Da) and the cleavage of the bond between the phenyl ring and the propene chain, leading to characteristic fragment ions.

X-ray Crystallography for Solid-State Structural Determination

The application of this technique requires that this compound be obtained in the form of a single, high-quality crystal. The crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays is directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. Mathematical analysis of this pattern allows for the construction of a three-dimensional electron density map, from which the positions of the individual atoms can be determined with high precision.

While X-ray crystallography provides the ultimate structural detail, its use is contingent on the ability to grow suitable crystals of the compound. No public crystal structure data for this compound is currently available.

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. The absorption of UV/Vis radiation excites electrons from a lower energy ground state to a higher energy excited state.

The key chromophore in this compound is the substituted benzene (B151609) ring. Aromatic systems exhibit characteristic π → π* transitions. The presence of alkyl substituents (the two methyl groups and the 2-methyl-1-propene group) on the benzene ring can cause a slight shift in the absorption maxima (λ_max) and an increase in the intensity of absorption compared to unsubstituted benzene. The isolated carbon-carbon double bond of the propene group also has a π → π* transition, but its absorption typically occurs at shorter wavelengths in the far UV region and may not be readily observable with standard instrumentation. The UV/Vis spectrum would be expected to show absorptions characteristic of a substituted aromatic compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This method provides an empirical formula, which can be compared with the theoretical composition calculated from the proposed molecular formula.

For this compound (C₁₂H₁₆), the theoretical elemental composition can be calculated based on the atomic weights of carbon and hydrogen. An experimental result that closely matches these theoretical percentages provides strong evidence for the compound's elemental makeup and purity.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 89.92 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 10.08 |

| Total | | | | 160.260 | 100.00 |

Iv. Reactivity and Chemical Transformations of 3 3,5 Dimethylphenyl 2 Methyl 1 Propene

Reactions Involving the Alkene Moiety

The presence of a trisubstituted double bond in 3-(3,5-Dimethylphenyl)-2-methyl-1-propene makes it a prime site for a variety of addition reactions. The electron-rich nature of the π-bond allows it to act as a nucleophile, readily reacting with electrophiles.

Electrophilic addition reactions to alkenes are fundamental transformations in organic chemistry. In the case of this compound, the addition of an electrophile (E+) would lead to the formation of a carbocation intermediate. According to Markovnikov's rule, the electrophile will add to the less substituted carbon of the double bond (C1), resulting in the formation of a more stable tertiary carbocation at the C2 position. This intermediate can then be attacked by a nucleophile (Nu-) to yield the final addition product.

Table 1: Predicted Products of Electrophilic Addition Reactions

| Reagent (E-Nu) | Electrophile (E+) | Nucleophile (Nu-) | Predicted Major Product |

| H-Br | H+ | Br- | 2-Bromo-3-(3,5-dimethylphenyl)-2-methylpropane |

| H-Cl | H+ | Cl- | 2-Chloro-3-(3,5-dimethylphenyl)-2-methylpropane |

| H-OH (in H2O/H+) | H+ | H2O | 3-(3,5-Dimethylphenyl)-2-methyl-2-propanol |

The mechanism for these reactions involves the initial attack of the alkene's π-electrons on the electrophile, forming a carbocation and a nucleophile. The subsequent rapid reaction of the carbocation with the nucleophile completes the addition. The stability of the tertiary carbocation intermediate is the driving force for the observed regioselectivity.

While less common than electrophilic additions for simple alkenes, radical additions can also occur, particularly in the presence of radical initiators or under specific reaction conditions. For instance, the addition of HBr in the presence of peroxides proceeds via an anti-Markovnikov mechanism. In this case, the bromine radical adds first to the less substituted carbon to generate a more stable secondary radical, which then abstracts a hydrogen atom.

Furthermore, reactions involving phenyl radicals with propene have been studied, which can serve as a model for the potential reactivity of the title compound. These reactions can proceed through either hydrogen abstraction or addition pathways, with the relative contributions being temperature-dependent.

The alkene moiety of this compound can participate in cycloaddition reactions, such as [3+2] cycloadditions. These reactions involve the concerted or stepwise formation of a five-membered ring from a three-atom and a two-atom component. While specific studies on this compound are not prevalent, the general reactivity of alkenes in such transformations is well-established. The electronic nature of the alkene, influenced by the dimethylphenyl group, would play a role in the rate and regioselectivity of these reactions.

The double bond in this compound makes it a potential monomer for polymerization and oligomerization reactions. Cationic polymerization, initiated by a strong acid or Lewis acid, could proceed through the formation of the stable tertiary carbocation. Radical polymerization could also be initiated, leading to the formation of a polymer chain. Studies on the oligomerization and alkylation reaction products of the structurally related 2-phenylpropene and phenol (B47542) have been noted for their potential environmental concern, suggesting that similar reactivity could be expected for this compound.

Reactions of the Dimethylphenyl Group

The aromatic ring, while generally less reactive than the alkene, can undergo electrophilic aromatic substitution reactions. The two methyl groups on the benzene (B151609) ring are activating and ortho-, para-directing.

In electrophilic aromatic substitution (SEAr), an electrophile replaces a hydrogen atom on the aromatic ring. The two methyl groups on the 3,5-positions of the phenyl ring are electron-donating, which activates the ring towards electrophilic attack. These groups direct incoming electrophiles to the positions ortho and para to them. In the case of 3,5-dimethyl substitution, the positions ortho to both methyl groups (positions 2, 4, and 6) are activated.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Electrophile | Predicted Major Product(s) |

| Nitration | HNO3, H2SO4 | NO2+ | 1-(2-Methyl-1-propen-3-yl)-2,4-dinitro-3,5-dimethylbenzene |

| Halogenation | Br2, FeBr3 | Br+ | 1-Bromo-2-(2-methyl-1-propen-3-yl)-4,6-dimethylbenzene |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | R+ | Substitution at positions 2, 4, or 6 |

| Friedel-Crafts Acylation | R-COCl, AlCl3 | R-CO+ | Substitution at positions 2, 4, or 6 |

The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. The directing effects of the methyl groups are a consequence of their ability to stabilize the carbocation intermediate through inductive effects and hyperconjugation.

Functional Group Interconversions on the Aromatic Ring

The 3,5-dimethylphenyl group, also known as a mesityl group precursor, is an electron-rich aromatic system. The two methyl groups are ortho, para-directing and activating substituents for electrophilic aromatic substitution (EAS). libretexts.org This increased nucleophilicity makes the aromatic ring susceptible to a variety of functional group interconversions.

Standard electrophilic aromatic substitution reactions can be employed to introduce new functional groups onto the ring. msu.edunih.gov The directing effects of the two methyl groups primarily channel incoming electrophiles to the ortho and para positions relative to them (positions 2, 4, and 6 of the ring).

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group (-NO₂) |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a halogen (-Br, -Cl) |

| Sulfonation | SO₃, H₂SO₄ | Introduction of a sulfonic acid group (-SO₃H) |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Introduction of an alkyl group (-R) |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Introduction of an acyl group (-COR) |

This table is interactive. Click on the headers to sort.

The steric hindrance provided by the existing methyl groups and the 2-methyl-1-propene substituent can influence the regioselectivity of these reactions. For instance, substitution at the C4 position (para to both methyl groups) might be favored over the more sterically crowded C2 or C6 positions.

Furthermore, functional groups introduced via EAS can themselves be converted into other functionalities. For example, a nitro group can be reduced to an amino group, which can then undergo a wide array of subsequent reactions, such as diazotization. msu.edu

Chemo- and Regioselective Transformations

The dual functionality of this compound presents challenges and opportunities for selective chemical transformations. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the specific site of reaction.

Given that alkenes are generally more reactive towards many reagents than the stable aromatic ring, it is possible to selectively transform the 2-methyl-1-propene group while leaving the aromatic ring intact. organic-chemistry.org For example, reactions like epoxidation with peroxy acids or dihydroxylation with osmium tetroxide would be expected to occur preferentially at the double bond.

Conversely, under conditions for electrophilic aromatic substitution, the aromatic ring can be targeted without affecting the alkene, provided the reagents are not strongly acidic which could lead to alkene polymerization or rearrangement.

Catalytic Transformations

Catalysis plays a pivotal role in unlocking a wide spectrum of transformations for this compound, enabling reactions with high efficiency and selectivity under milder conditions.

Catalytic hydrogenation is a fundamental process for the reduction of unsaturated functional groups. tcichemicals.com In the case of this compound, selective hydrogenation of the alkene double bond can be achieved without reducing the aromatic ring under specific conditions. libretexts.orgopenstax.org

Table 2: Selective Hydrogenation

| Catalyst | Conditions | Product |

| Palladium on Carbon (Pd/C) | H₂ (1 atm), Room Temp. | 1-(3,5-dimethylphenyl)-2-methylpropane |

| Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂) | High pressure H₂, Elevated Temp. | 1-(3,5-dimethylcyclohexyl)-2-methylpropane |

This table is interactive. Click on the headers to sort.

Using a catalyst like palladium on carbon (Pd/C) at atmospheric pressure and room temperature typically results in the selective reduction of the alkene to yield 1-(3,5-dimethylphenyl)-2-methylpropane. libretexts.org Aromatic rings are generally more resistant to hydrogenation and require more forcing conditions, such as higher pressures and temperatures, and more active catalysts like rhodium or platinum. libretexts.orgnsf.gov

Catalytic dehydrogenation of the corresponding alkane, 1-(3,5-dimethylphenyl)-2-methylpropane, could theoretically regenerate the alkene or potentially lead to further aromatization or skeletal rearrangements, though this is a less common transformation for this type of substrate. acs.org

The alkene moiety is susceptible to a variety of catalytic oxidative transformations. One of the most significant is oxidative cleavage, which breaks the carbon-carbon double bond to form carbonyl compounds. nih.govacs.org This reaction can be achieved using various catalytic systems, often involving transition metals in the presence of an oxidant. nih.govorganic-chemistry.orgacs.org

For this compound, oxidative cleavage would be expected to yield 3,5-dimethylbenzaldehyde (B1265933) and acetone.

Another important oxidative transformation is epoxidation, which converts the alkene into an epoxide. This can be accomplished using catalysts such as those based on titanium, vanadium, or molybdenum in the presence of hydroperoxides.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. youtube.com The Heck reaction, for instance, couples an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.orgnih.gov While this compound itself could act as the alkene partner, a more common strategy would involve first halogenating the aromatic ring and then using the resulting aryl halide in a cross-coupling reaction.

The Suzuki-Miyaura coupling is another versatile method, which involves the reaction of an organoboron compound with an organohalide. libretexts.orgwikipedia.orgorganic-chemistry.orgharvard.edu For example, if a bromo or iodo group is introduced onto the aromatic ring of the title compound, it can then be coupled with a variety of aryl or vinyl boronic acids to form more complex structures. nih.gov

Table 3: Potential Cross-Coupling Strategies

| Reaction | Substrate 1 | Substrate 2 | Catalyst | Product Type |

| Heck | Aryl Halide | This compound | Pd(0) complex | Substituted alkene |

| Suzuki | Bromo-3-(3,5-dimethylphenyl)-2-methyl-1-propene | Arylboronic acid | Pd(0) complex | Biaryl-substituted propene |

This table is interactive. Click on the headers to sort.

These reactions offer a modular approach to synthesizing a wide range of derivatives by connecting different molecular fragments. researchgate.netrsc.orgnih.gov

Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond of the alkene. These reactions are atom-economical and provide a direct route to functionalized alkanes.

Hydroalkylation: This reaction involves the addition of a C-H bond across the alkene. Catalytic hydroalkylation of styrene (B11656) derivatives with organozinc reagents, for example, has been shown to be an effective method for forming C(sp³)–C(sp³) bonds. nih.gov Similar strategies could be applied to this compound. Radical-mediated anti-Markovnikov hydroalkylation is also a viable strategy for styrenes, offering an alternative regiochemical outcome. researchgate.netrsc.orgrsc.org Late-stage C-H alkylation of arenes is another emerging field. researchgate.netacs.orgnih.gov

Hydroamination: This reaction involves the addition of an N-H bond across the double bond to form an amine. Photocatalytic methods have been developed for the intermolecular hydroaminoalkylation of styrenes with unprotected primary alkylamines, providing access to γ-arylamines. nih.gov

These catalytic hydrofunctionalization reactions represent modern and efficient methods for the selective synthesis of complex molecules from simple alkene precursors. researchgate.net

Rearrangement Reactions

The reactivity of this compound, particularly under acidic conditions, is expected to be influenced by the stability of the carbocation intermediates that can be formed. Cationic rearrangements, such as the Wagner-Meerwein rearrangement, are common in systems that can form a carbocation adjacent to a quaternary carbon center. wikipedia.orgmychemblog.comlibretexts.org

In the presence of a protic or Lewis acid, the double bond of this compound can be protonated. This protonation will preferentially occur at the terminal carbon (C1) to form a more stable tertiary carbocation at C2. However, this tertiary carbocation is of the neophyl type, being adjacent to a quaternary benzylic carbon (C3). Such carbocations are known to be prone to rearrangement to alleviate steric strain and form an even more stable carbocation. msu.edu

A 1,2-shift of the 3,5-dimethylphenyl group from C3 to the adjacent positively charged C2 would result in the formation of a more stable tertiary benzylic carbocation. This type of rearrangement is driven by the formation of a resonance-stabilized carbocation where the positive charge is delocalized over the aromatic ring and the tertiary carbon. numberanalytics.com

The following table outlines the potential Wagner-Meerwein rearrangement of this compound under acidic conditions.

Table 1: Potential Acid-Catalyzed Rearrangement of this compound

| Reactant | Conditions | Intermediate Carbocation | Rearranged Product |

|---|---|---|---|

| This compound | Protic Acid (e.g., H₂SO₄) or Lewis Acid (e.g., AlCl₃) | 2-(3,5-Dimethylphenyl)-2-methylpropyl cation (Neophyl-type) | 2-(3,5-Dimethylphenyl)-3-methyl-2-butene |

The mechanism involves the initial formation of a less stable carbocation, which then undergoes a 1,2-aryl shift to yield a more stabilized carbocation, ultimately leading to the rearranged alkene product upon deprotonation. mychemblog.comnumberanalytics.com The stereochemistry of such rearrangements is often retained. wikipedia.org

Linear Cross-Dimerization Processes

Linear cross-dimerization offers a powerful method for the formation of new carbon-carbon bonds. For a sterically hindered alkene like this compound, transition metal catalysis would be essential to achieve selective linear cross-dimerization with another olefin. Ruthenium and rhodium-based catalysts have been shown to be effective for the linear codimerization of styrenes and other alkenes. doi.orgmdpi.comnih.gov

The desired linear cross-dimerization would involve the coupling of this compound with a suitable olefin partner, for instance, an electron-deficient alkene like methyl acrylate. The regioselectivity of such reactions is a key challenge. Catalytic systems that favor a "head-to-tail" or linear coupling over other possibilities like cyclodimerization or homodimerization are highly sought after.

A plausible catalytic cycle for a ruthenium-catalyzed linear cross-dimerization would involve the formation of metallacyclic intermediates. The steric and electronic properties of both the substrate and the catalyst's ligands would play a crucial role in directing the regiochemical outcome of the C-C bond formation. doi.org

Below is a hypothetical representation of a linear cross-dimerization reaction involving this compound.

Table 2: Hypothetical Linear Cross-Dimerization of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Potential Linear Cross-Dimer Product |

|---|---|---|---|

| This compound | Methyl Acrylate | Ruthenium complex (e.g., [RuCl₂(C₆H₆)]₂) / Zn in an alcoholic solvent | Methyl 5-(3,5-dimethylphenyl)-4,4-dimethyl-2-pentenoate |

The success of such a reaction would depend on optimizing conditions to favor the linear product over potential side products. The use of specific ligands can also influence the selectivity of the dimerization process. figshare.com

Role as a Synthetic Intermediate in Organic Synthesis

The structural features of this compound, namely the terminal double bond and the substituted aromatic ring, make it a potentially valuable intermediate in organic synthesis for the construction of more complex molecules. ncert.nic.in

One of the key reactions that could be employed is the Heck reaction . This palladium-catalyzed cross-coupling reaction would allow for the arylation or vinylation of the double bond. wikipedia.orgorganic-chemistry.orgmdpi.com For instance, reacting this compound with an aryl halide in the presence of a palladium catalyst and a base could lead to the formation of a more complex substituted alkene. The reductive Heck reaction is another variant that could lead to the formation of an alkyl-aryl linkage. nih.govmasterorganicchemistry.com

Another important transformation is hydroboration-oxidation . This two-step process would convert the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity. chemistrytalk.orgmasterorganicchemistry.comyoutube.com The resulting alcohol, 3-(3,5-dimethylphenyl)-2-methyl-1-propanol, could then serve as a precursor for a variety of other functional groups, making it a versatile building block in multi-step syntheses. redalyc.org The use of sterically hindered boranes can enhance the regioselectivity of the hydroboration step. libretexts.org

Furthermore, the aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the phenyl ring, thereby increasing its synthetic utility.

The following table summarizes some potential synthetic transformations of this compound.

Table 3: Potential Synthetic Applications of this compound

| Reaction | Reagents | Product Type | Potential Application |

|---|---|---|---|

| Heck Reaction | Aryl Halide, Pd Catalyst, Base | Substituted Alkene | Synthesis of complex aromatic compounds |

| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Primary Alcohol | Precursor for aldehydes, carboxylic acids, esters |

| Epoxidation | Peroxy Acid (e.g., m-CPBA) | Epoxide | Intermediate for diols, amino alcohols |

| Ozonolysis | 1. O₃ 2. Reductive or Oxidative Workup | Ketone/Aldehyde | Synthesis of carbonyl compounds |

V. Computational and Theoretical Investigations of 3 3,5 Dimethylphenyl 2 Methyl 1 Propene

Density Functional Theory (DFT) Studies

No specific Density Functional Theory (DFT) studies for 3-(3,5-Dimethylphenyl)-2-methyl-1-propene were identified in the available literature. DFT is a computational method used to investigate the electronic structure of many-body systems, which is essential for understanding molecular properties.

There are no available research findings from DFT calculations that detail the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, for this compound. Such studies would be necessary to determine the most stable three-dimensional conformation of the molecule.

Calculated vibrational frequencies for this compound are not present in the surveyed literature. This type of analysis is used to predict the infrared and Raman spectra of a molecule, allowing for a correlation between theoretical calculations and experimental spectroscopic data. researchgate.netderpharmachemica.com Without these calculations, a theoretical assignment of vibrational modes (e.g., C-H stretching, C=C bending) for this specific compound cannot be compiled. scirp.org

Specific data on the electronic structure of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), could not be located. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A smaller gap typically indicates higher reactivity. aimspress.com

Quantum Chemical Calculations for Electronic and Energetic Properties

No dedicated quantum chemical calculations detailing the electronic and energetic properties, such as total energy, enthalpy of formation, or dipole moment, for this compound were found. These calculations provide fundamental insights into the stability and polarity of a molecule.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

There is no published Natural Bond Orbital (NBO) analysis for this compound. NBO analysis is employed to understand intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled donor orbitals and empty acceptor orbitals within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map for this compound is not available in the public domain. MEP maps are valuable tools in computational chemistry that visualize the electron density around a molecule, helping to predict sites susceptible to electrophilic and nucleophilic attack. researchgate.netuni-muenchen.demdpi.com Different colors on the map indicate regions of negative (electron-rich) and positive (electron-poor) electrostatic potential. nih.gov

Vi. Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. The choice of technique is dictated by the analyte's physicochemical properties, such as volatility, polarity, and molecular weight. For a non-polar, semi-volatile compound like 3-(3,5-Dimethylphenyl)-2-methyl-1-propene, several high-resolution chromatographic methods are suitable.

Gas Chromatography is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds. In GC, a gaseous mobile phase carries the sample through a stationary phase located in a column. The separation is based on the differential partitioning of the analytes between the two phases.

For this compound, a non-polar capillary column, such as one coated with a polysiloxane-based stationary phase (e.g., 5% phenyl-methylpolysiloxane), would be effective. The compound's retention time would be influenced by its boiling point and interaction with the stationary phase. The analysis of structurally similar compounds, such as styrene (B11656) and toluene, is routinely performed using GC, often coupled with a mass spectrometer for definitive identification. scispace.com

Table 1: Illustrative GC Parameters for Analysis of Related Aromatic Hydrocarbons

| Parameter | Typical Value/Condition | Rationale for this compound |

| Column Type | Capillary, Non-polar (e.g., DB-5, HP-5ms) | Effective for separating non-polar aromatic hydrocarbons. |

| Injector Temp. | 250-280 °C | Ensures rapid volatilization without thermal degradation. |

| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | Optimizes separation of compounds with different boiling points. |

| Carrier Gas | Helium or Hydrogen | Provides efficient transport of the analyte through the column. |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID for quantification; MS for identification and quantification. |

High-Performance Liquid Chromatography is a versatile separation technique that utilizes a liquid mobile phase and a stationary phase packed in a column. basicmedicalkey.com It is particularly useful for compounds that are non-volatile or thermally labile. For this compound, a reverse-phase HPLC (RP-HPLC) method would be most appropriate. basicmedicalkey.com

In RP-HPLC, a non-polar stationary phase (e.g., octadecylsilane (B103800) or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The non-polar nature of this compound would cause it to be strongly retained on the C18 column, with elution controlled by adjusting the proportion of the organic solvent in the mobile phase. Detection is commonly achieved using a UV/Visible detector, as the aromatic ring of the compound will absorb UV light.

Ultra-Performance Liquid Chromatography represents a significant advancement in liquid chromatography, employing columns packed with smaller particles (typically sub-2 µm) and operating at much higher pressures than conventional HPLC. d-nb.info This results in substantially faster analysis times, improved resolution, and enhanced sensitivity. d-nb.info A UPLC method for this compound would offer a considerable reduction in sample runtime and solvent consumption compared to a standard HPLC method, making it ideal for high-throughput screening. d-nb.info

Supercritical Fluid Chromatography is a hybrid technique that combines aspects of both gas and liquid chromatography. It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. nih.gov SFC is recognized for its high efficiency, rapid analysis times, and reduced environmental impact due to lower organic solvent consumption. nih.gov Given that the polarity of supercritical CO₂ is similar to that of hexane, SFC is well-suited for the analysis and purification of non-polar compounds like this compound. nih.gov The technique's separation capabilities can be fine-tuned by adding small amounts of polar organic solvents (modifiers) to the CO₂ mobile phase.

Sample Preparation and Extraction Methods

Prior to chromatographic analysis, the target analyte must often be isolated and concentrated from its matrix, particularly in environmental analysis where concentrations can be very low. Solid-Phase Extraction (SPE) is a widely used and effective sample preparation technique for this purpose. nih.govencyclopedia.pub

For extracting non-polar aromatic hydrocarbons from aqueous environmental samples, reversed-phase SPE cartridges (e.g., C18) are commonly employed. The process involves passing the water sample through the cartridge, where the hydrophobic analyte adsorbs onto the sorbent. After washing to remove interferences, the analyte is eluted with a small volume of an organic solvent.

Recent advancements in SPE include miniaturized techniques that are faster and require less solvent, aligning with the principles of Green Analytical Chemistry. encyclopedia.pub These methods include:

Dispersive Solid-Phase Extraction (d-SPE): The sorbent is added directly to the sample solution, maximizing contact between the sorbent and the analyte. nih.govencyclopedia.pub

Magnetic Solid-Phase Extraction (MSPE): A magnetic sorbent is used, allowing for easy collection of the sorbent (with the adsorbed analyte) from the sample solution using an external magnet. nih.govencyclopedia.pub

The choice of sorbent is critical for achieving high recovery rates. While traditional C18 silica (B1680970) is effective, novel materials such as carbon-based sorbents and metal-organic frameworks have been developed to enhance extraction efficiency for aromatic hydrocarbons. nih.gov

Table 2: Comparison of Modern Solid-Phase Extraction Techniques

| Technique | Principle | Advantages |

| Conventional SPE | Sample is passed through a packed cartridge containing a sorbent. | Well-established, reliable. |

| Dispersive SPE (d-SPE) | Sorbent is dispersed directly into the sample matrix. nih.govencyclopedia.pub | Fast, increased contact area between sorbent and analyte. nih.govencyclopedia.pub |

| Magnetic SPE (MSPE) | Uses a magnetic sorbent for easy separation with an external magnet. nih.govencyclopedia.pub | Rapid separation, no need for centrifugation or filtration. nih.govencyclopedia.pub |

Advanced Detection Modalities (e.g., GC-FTIR)

While detectors like FID and UV provide quantitative data, more sophisticated detectors are needed for unambiguous structural confirmation. The hyphenation of gas chromatography with Fourier Transform Infrared Spectroscopy (GC-FTIR) is a powerful technique that provides highly specific information for compound identification. mdpi.com

As a compound elutes from the GC column, it passes through a heated "light-pipe" interface where its infrared spectrum is continuously recorded. mdpi.com The FTIR detector measures the absorption of infrared radiation by the molecule at different frequencies, which correspond to the vibrational energies of its specific functional groups. mdpi.com This results in a unique spectral "fingerprint" for the eluted compound.

For this compound, GC-FTIR would provide clear evidence of its molecular structure. The resulting spectrum would exhibit characteristic absorption bands for:

Aromatic C-H stretching and bending vibrations.

C=C stretching from the propene group.

Aliphatic C-H stretching and bending from the methyl groups.

This level of detail is particularly valuable for distinguishing between structural isomers, which may have very similar mass spectra, making GC-FTIR a complementary and sometimes superior technique to GC-MS for definitive identification. mdpi.comfrontiersin.org

Vii. Conclusion and Future Research Directions

Unexplored Reactivity and Synthetic Opportunities

The reactivity of 3-(3,5-Dimethylphenyl)-2-methyl-1-propene can be inferred from its structural features: a substituted benzene (B151609) ring and a trisubstituted alkene. The double bond would be expected to undergo typical electrophilic addition reactions. However, the specific influence of the 3,5-dimethylphenyl group on the regioselectivity and stereoselectivity of such reactions has not been experimentally determined.

Synthetic opportunities could arise from the allylic position of the molecule. The presence of allylic hydrogens suggests potential for radical substitution reactions. libretexts.org Furthermore, the benzene ring could undergo electrophilic aromatic substitution, though the directing effects of the allylic substituent are not documented for this specific structure.

Potential for Novel Catalyst Development in Reactions Involving this compound

Given the absence of literature on reactions involving this compound, its role in catalyst development is entirely theoretical. One could envision its use as a substrate in catalytic hydrogenation or oxidation reactions to explore catalyst efficiency and selectivity. The steric hindrance provided by the 3,5-dimethylphenyl group and the methyl group on the double bond could serve as a probe for the steric tolerance of novel catalysts. However, no such studies have been reported.

Advancements in Computational Modeling for Predictive Understanding

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules for which experimental data is scarce. rsc.orgnih.gov Quantum chemical calculations could be employed to determine the conformational preferences, electronic structure, and bond dissociation energies of this compound. Such studies could provide valuable insights into its kinetic and thermodynamic stability and predict its behavior in various chemical reactions. To date, no specific computational studies on this molecule have been published in the academic literature.

Outlook on the Integration of this compound in Complex Molecular Architectures

The potential for integrating this compound into more complex molecules is an open question. Its structure could, in principle, serve as a building block in organic synthesis. For instance, oxidation of the double bond could lead to functionalized intermediates that could be further elaborated. The 3,5-dimethylphenyl moiety could be utilized for its specific steric and electronic properties in the design of larger, architecturally complex molecules. Without any published examples, this remains a hypothetical prospect awaiting exploration by synthetic chemists.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(3,5-dimethylphenyl)-2-methyl-1-propene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or Wittig reactions. For example, reacting 3,5-dimethylbenzaldehyde with a methyl-substituted propenyl Grignard reagent under anhydrous conditions (e.g., THF, 0–5°C) can yield the target alkene. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to Grignard reagent) and using catalytic Lewis acids like BF₃·Et₂O may improve yields to >70% . Reaction monitoring via TLC (petroleum ether/ethyl acetate, 4:1) is critical to avoid over-alkylation byproducts.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect a singlet for the aromatic protons (2H, δ 6.7–7.0 ppm, integrating for the 3,5-dimethylphenyl group), a multiplet for the propene protons (δ 5.0–5.5 ppm), and a methyl group doublet (δ 1.8–2.2 ppm) .

- ¹³C NMR : The sp² carbons of the aromatic ring and propene should appear at δ 120–140 ppm, with methyl carbons at δ 18–22 ppm.

- IR : Stretching vibrations for C=C (1640–1680 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) confirm alkene and aryl groups .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with a nonpolar mobile phase (e.g., hexane/ethyl acetate, 9:1) effectively separates the alkene from polar byproducts. Recrystallization from ethanol at low temperatures (0–4°C) can further enhance purity (>95%) .

Advanced Research Questions

Q. How do steric effects from the 3,5-dimethylphenyl group influence the compound’s reactivity in Diels-Alder or polymerization reactions?

- Methodological Answer : The bulky 3,5-dimethyl substituents hinder electron-rich dienophiles in Diels-Alder reactions. Kinetic studies (e.g., monitoring via UV-Vis spectroscopy) show reduced reaction rates compared to unsubstituted analogs. Computational modeling (DFT calculations) of frontier molecular orbitals can quantify steric hindrance effects on transition states .

Q. What strategies resolve contradictions in reported melting points or solubility data for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify moisture. Standardize recrystallization solvents (e.g., anhydrous ethanol vs. acetone) to ensure consistent crystal packing .

Q. How can the compound’s stability under oxidative or photolytic conditions be systematically evaluated?

- Methodological Answer :

- Oxidative Stability : Expose the compound to controlled O₂ atmospheres (e.g., 1 atm) at 25–60°C, monitoring degradation via GC-MS. Use radical scavengers (e.g., BHT) to identify free-radical pathways.

- Photolytic Stability : Conduct UV irradiation experiments (λ = 254–365 nm) in quartz cells, analyzing photoproducts by HPLC coupled with high-resolution mass spectrometry (HRMS) .

Key Research Challenges

- Synthetic Scalability : Batch-to-batch variability in Grignard reagent preparation impacts yield consistency. Optimize reagent activation via sonication or controlled temperature ramping .

- Spectroscopic Overlaps : Overlapping NMR signals (e.g., propene vs. aryl protons) complicate structural confirmation. Use 2D NMR (COSY, HSQC) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.